3-Allyl-1,2,3-benzotriazin-4(3H)-one
CAS No.: 25465-49-0
Cat. No.: VC4094713
Molecular Formula: C10H9N3O
Molecular Weight: 187.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25465-49-0 |
---|---|
Molecular Formula | C10H9N3O |
Molecular Weight | 187.2 g/mol |
IUPAC Name | 3-prop-2-enyl-1,2,3-benzotriazin-4-one |
Standard InChI | InChI=1S/C10H9N3O/c1-2-7-13-10(14)8-5-3-4-6-9(8)11-12-13/h2-6H,1,7H2 |
Standard InChI Key | QJYQHRIUEOFHMV-UHFFFAOYSA-N |
SMILES | C=CCN1C(=O)C2=CC=CC=C2N=N1 |
Canonical SMILES | C=CCN1C(=O)C2=CC=CC=C2N=N1 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
3-Allyl-1,2,3-benzotriazin-4(3H)-one (C₁₀H₉N₃O) consists of a fused benzene and triazinone ring system, with an allyl group (-CH₂CH₂CH₂) attached to the N3 position. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Weight | 187.20 g/mol | |
IUPAC Name | 3-prop-2-enyl-1,2,3-benzotriazin-4-one | |
CAS Number | 25465-49-0 | |
Canonical SMILES | C=CCN1C(=O)C2=CC=CC=C2N=N1 |
The allyl group enhances reactivity in cross-coupling reactions, while the triazinone core provides sites for hydrogen bonding and coordination with transition metals .
Spectroscopic Characterization
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¹H NMR (CDCl₃): Signals at δ 8.31 (d, J = 8.4 Hz, 1H), 8.16 (d, J = 8.2 Hz, 1H), and 6.16 (ddt, J = 17.1, 10.4, 5.8 Hz, 1H) confirm aromatic protons and allyl group protons .
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¹³C NMR: Peaks at δ 160.4 (C=O), 146.0 (triazine C), and 119.6 (allyl CH₂) .
Synthetic Methodologies
Cyclization of TosMIC Derivatives
A scalable route involves intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzene derivatives under basic conditions (e.g., NaH/THF at 0°C) . The allyl group is introduced via sodium allyloxide, yielding 3-allyl derivatives in up to 88% efficiency :
Palladium-Catalyzed Denitrogenation
Palladium(0) catalysts (e.g., Pd(PPh₃)₄) enable denitrogenative annulation with isocyanides, forming isoindolinone derivatives . This proceeds via azapalladacycle intermediates, where the triazinone moiety undergoes oxidative addition to Pd(0) :
Reactivity and Functionalization
Sulfonylation Reactions
3-Allyl-1,2,3-benzotriazin-4(3H)-one reacts with organosulfonic acids (e.g., p-toluenesulfonic acid) under mild conditions to yield ortho-sulfonylated benzamides. This reaction exhibits broad substrate scope, tolerating electron-withdrawing and -donating groups :
Peptide Coupling
Methyl-2-(4-oxobenzotriazin-3(4H)-yl)propanoate derivatives undergo azide-mediated coupling with amino acids (e.g., glycine, leucine), forming dipeptides with potential bioactivity .
Biological and Pharmacological Insights
Antimicrobial Activity
Benzotriazinone derivatives exhibit moderate antifungal activity against Candida albicans (MIC = 62.5 μmol/L). The allyl substituent may enhance membrane permeability, though solubility remains a limitation .
Derivative | IC₅₀ (μg/mL) | Selectivity Index |
---|---|---|
7a (unsubstituted) | 1.4 | >28 |
Allyl derivative | 5.0 | >10 |
Industrial and Material Applications
Agrochemistry
Benzotriazinones serve as precursors for pesticides. The allyl group facilitates functionalization into herbicidal agents via cross-coupling .
Polymer Science
Incorporation into polymers enhances thermal stability (TGA onset = 300°C) due to aromatic and heterocyclic rigidity .
Computational and Mechanistic Studies
DFT calculations (B3LYP/6-311+G**) predict that the allyl group lowers the activation energy (∆G‡ = 12.3 kcal/mol) for denitrogenative annulation by stabilizing transition states through conjugation . Solvent effects (e.g., THF vs. DMF) further modulate reaction pathways .
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